

# PIM Kinase Inhibitors in Clinical Development: A Technical Review

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## Introduction

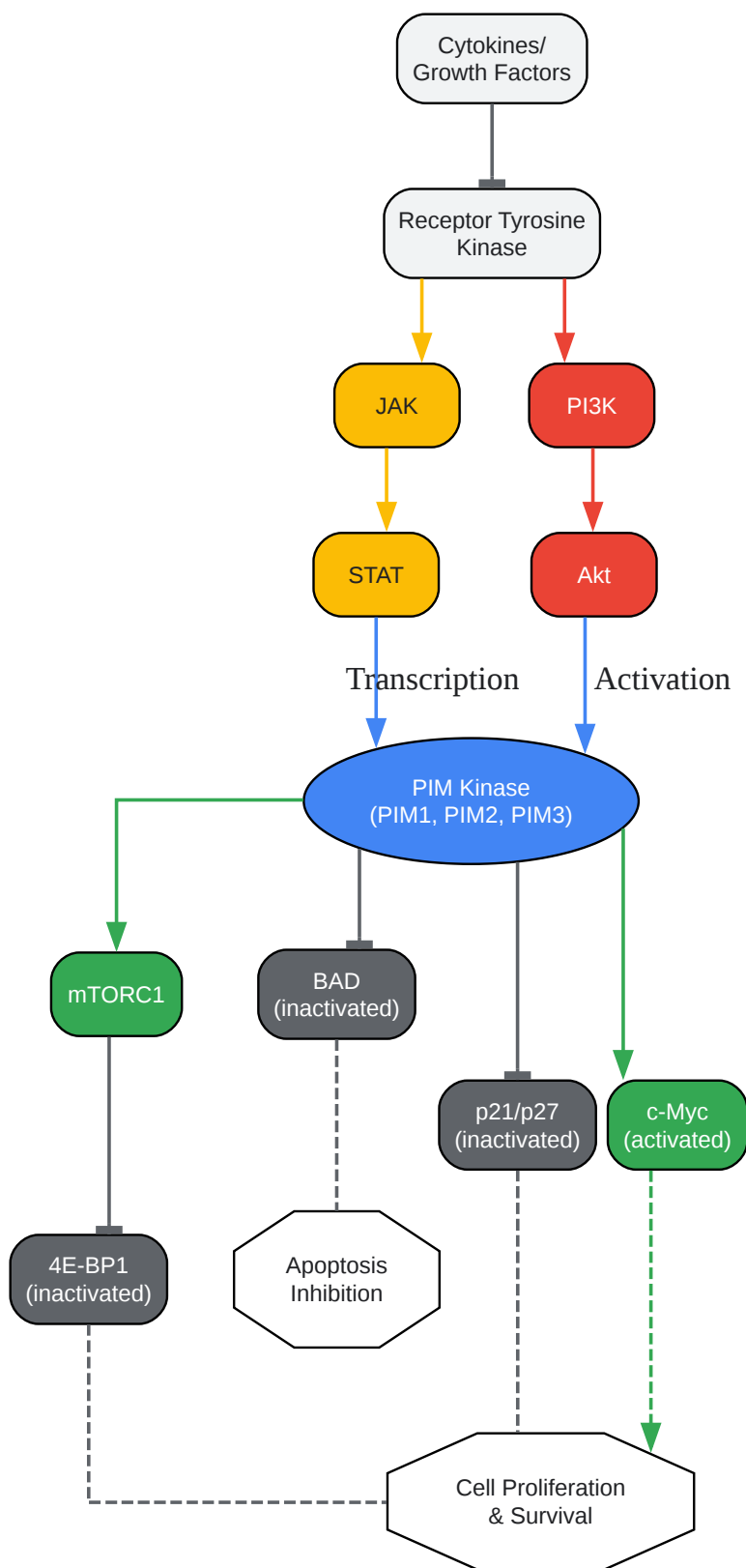
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: PIM1, PIM2, and PIM3.[1][2] Overexpressed in a variety of hematological malignancies and solid tumors, PIM kinases play a crucial role in regulating signal transduction cascades that promote cell survival, proliferation, and drug resistance.[3][4] Their involvement in tumorigenesis and chemoresistance has made them an attractive target for cancer therapy.[1] This technical guide provides a comprehensive review of PIM kinase inhibitors that have entered clinical development, with a focus on their mechanism of action, preclinical and clinical data, and the experimental methodologies used for their evaluation.

## PIM Kinase Signaling Pathway

PIM kinases are downstream effectors of multiple signaling pathways, most notably the JAK/STAT and PI3K/Akt pathways, which are frequently activated in cancer.[5] Upon activation by cytokines and growth factors, these pathways lead to the transcriptional upregulation of PIM kinases.[1][5] Once expressed, PIM kinases phosphorylate a wide range of downstream substrates involved in cell cycle progression, apoptosis, and metabolism. Key substrates include the pro-apoptotic protein BAD, the cell cycle inhibitors p21 and p27, and components of the mTORC1 signaling pathway like 4E-BP1.[6][7][8] By phosphorylating and inactivating pro-

apoptotic proteins and cell cycle inhibitors, PIM kinases promote cell survival and proliferation.

[7][8]



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### PIM Kinase Signaling Pathway Diagram.

## PIM Kinase Inhibitors in Clinical Development

A number of small molecule PIM kinase inhibitors have been developed and evaluated in clinical trials. These are predominantly pan-PIM inhibitors, targeting all three isoforms.

## Biochemical Potency of PIM Kinase Inhibitors

The following table summarizes the in vitro biochemical potency of several PIM kinase inhibitors that have been in clinical development. The data is presented as IC<sub>50</sub> (half-maximal inhibitory concentration) or K<sub>i</sub> (inhibitor constant) values.

Inhibitor	PIM1	PIM2	PIM3	Reference
SGI-1776	IC <sub>50</sub> : 7 nM	IC <sub>50</sub> : 363 nM	IC <sub>50</sub> : 69 nM	[3][9][10][11]
AZD1208	IC <sub>50</sub> : 0.4 nM	IC <sub>50</sub> : 5 nM	IC <sub>50</sub> : 1.9 nM	[6][12][13][14]
PIM447 (LGH447)	K <sub>i</sub> : 6 pM	K <sub>i</sub> : 18 pM	K <sub>i</sub> : 9 pM	[1][4][15][16]
GDC-0339	K <sub>i</sub> : 0.03 nM	K <sub>i</sub> : 0.1 nM	K <sub>i</sub> : 0.02 nM	[7][17][18][19]
LGB321	K <sub>i</sub> : 1 pM	K <sub>i</sub> : 2.1 pM	K <sub>i</sub> : 0.8 pM	[5]
TP-3654	K <sub>i</sub> : 5 nM	K <sub>i</sub> : 239 nM	K <sub>i</sub> : 42 nM	[20][21]

## Clinical Trial Data for PIM Kinase Inhibitors

The clinical development of PIM kinase inhibitors has yielded mixed results. While some have shown promising activity, others have been discontinued due to toxicity or lack of efficacy.

Inhibitor	Indication(s)	Phase	Key Findings	Reference
SGI-1776	Prostate Cancer, Non-Hodgkin's Lymphoma, Leukemia	I	Development discontinued due to cardiac (QTc prolongation) toxicity.	[5]
AZD1208	Acute Myeloid Leukemia (AML), Solid Tumors	I	Well-tolerated but lacked single-agent clinical efficacy. Showed biological activity through pharmacodynamic markers.	[13]
PIM447 (LGH447)	Multiple Myeloma (MM), AML, Myelodysplastic Syndromes (MDS)	I	In relapsed/refractory MM, showed a disease control rate of 72.2% and a clinical benefit rate of 25.3%.[22]	[5][22]
SEL24 (MEN1703)	AML	I/II	As a dual PIM/FLT3 inhibitor, showed single-agent activity in relapsed/refractory AML, particularly in patients with IDH mutations.	
TP-3654	Myelofibrosis, Advanced Solid	I/II	In relapsed/refractory	[23]

	Tumors		ry myelofibrosis, demonstrated spleen volume reduction and symptom improvement. Well-tolerated.
GDC-0339	Multiple Myeloma	Preclinical	Showed potent, single-agent activity in human myeloma xenograft models (90% tumor growth inhibition at 100 mg/kg in RPMI 8226 model).[24]

## Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of PIM kinase inhibitors.

### Biochemical Kinase Inhibition Assay: LanthaScreen® Eu Kinase Binding Assay

This assay is a fluorescence resonance energy transfer (FRET)-based method to determine the affinity of inhibitors for a kinase.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer is also bound, FRET occurs. An inhibitor competes with the tracer, leading to a decrease in the FRET signal.

Materials:

- PIM Kinase (recombinant, tagged)
- LanthaScreen® Eu-anti-Tag Antibody
- LanthaScreen® Kinase Tracer
- Kinase Buffer
- Test Compound (serially diluted)
- 384-well microplate

Protocol:

- Reagent Preparation: Prepare 3X solutions of the test compound, kinase/antibody mixture, and tracer in kinase buffer.
- Assay Assembly: In a 384-well plate, add 5  $\mu$ L of the 3X test compound solution.
- Add 5  $\mu$ L of the 3X kinase/antibody mixture to each well.
- Add 5  $\mu$ L of the 3X tracer solution to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. Measure the emission at 665 nm (Alexa Fluor® 647) and 615 nm (Europium).
- Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

**Principle:** The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

**Materials:**

- Cancer cell line of interest
- Complete cell culture medium
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Test Compound (serially diluted)
- 96-well cell culture plate

**Protocol:**

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with serial dilutions of the PIM kinase inhibitor and incubate for a specified period (e.g., 72 hours).
- **MTT Addition:** Add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 100  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC<sub>50</sub> value.

## In Vivo Efficacy Study: Xenograft Mouse Model

Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Materials:

- Immunocompromised mice (e.g., athymic nude or SCID mice)
- Human cancer cell line
- Matrigel (optional)
- Test Compound formulated in an appropriate vehicle
- Calipers for tumor measurement

Protocol:

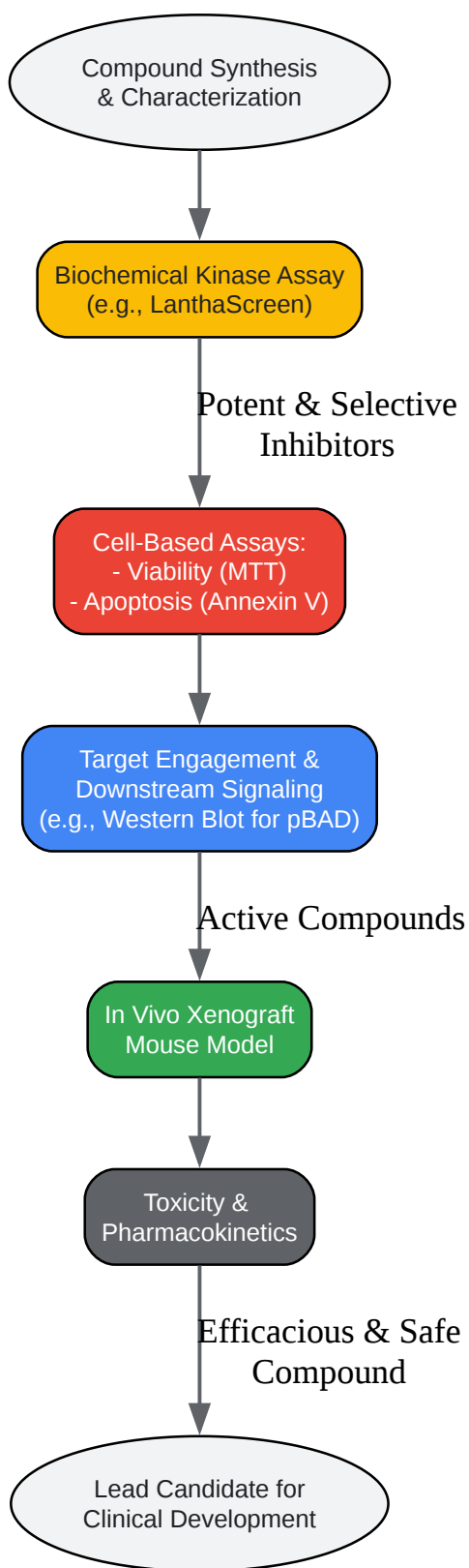
- Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Compound Administration: Administer the PIM kinase inhibitor to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
- Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .



- **Monitoring:** Monitor the body weight and general health of the mice throughout the study to assess toxicity.
- **Endpoint:** At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
- **Data Analysis:** Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a PIM kinase inhibitor.



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### Preclinical Evaluation Workflow for PIM Kinase Inhibitors.

## Conclusion

PIM kinases remain a compelling target for the development of novel anticancer therapies. While early-generation inhibitors faced challenges with toxicity and limited single-agent efficacy, the development of more selective and potent compounds continues.[28] The clinical data for newer agents like TP-3654 and SEL24/MEN1703 suggest potential for PIM inhibitors, particularly in specific patient populations and possibly in combination with other targeted therapies.[29] The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the ongoing effort to translate the promise of PIM kinase inhibition into effective cancer treatments.

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## References

- 1. adooq.com [adoodq.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 11. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]

- 13. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. GDC-0339 | Pim | TargetMol [targetmol.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. CAS RN 1428569-85-0 | Fisher Scientific [fishersci.ie]
- 20. medchemexpress.com [medchemexpress.com]
- 21. selleckchem.com [selleckchem.com]
- 22. Targeting PIM Kinases to Improve the Efficacy of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Second-Generation PIM Kinase Inhibitor TP-3654 Resensitizes ABCG2-Overexpressing Multidrug-Resistant Cancer Cells to Cytotoxic Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. | BioWorld [bioworld.com]
- 25. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. juniperpublishers.com [juniperpublishers.com]
- 29. kuickresearch.com [kuickresearch.com]
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